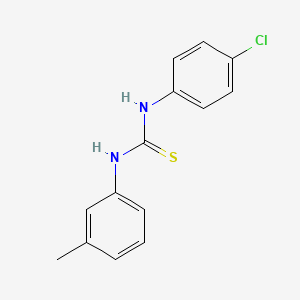![molecular formula C11H12N2O2S B5823509 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole, also known as SB-203580, is a chemical compound that belongs to the class of pyridinyl imidazoles. It is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in various cellular processes such as inflammation, stress response, and apoptosis.
作用机制
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole exerts its inhibitory effect on p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates such as transcription factors, kinases, and cytoskeletal proteins, leading to the suppression of various cellular processes. The inhibition of p38 MAPK by 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects:
The inhibition of p38 MAPK by 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has been associated with various biochemical and physiological effects. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. Moreover, it has been shown to reduce the activation of immune cells such as macrophages, T cells, and B cells, leading to the suppression of autoimmune diseases and transplant rejection. Additionally, it has been shown to inhibit the apoptosis of various cell types such as neurons, cardiomyocytes, and endothelial cells, leading to the protection of tissues from ischemic injury and neurodegeneration.
实验室实验的优点和局限性
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has several advantages for lab experiments. It is a potent and selective inhibitor of p38 MAPK, which allows for the specific investigation of the role of this enzyme in various cellular processes. Moreover, it has been extensively studied and characterized, which allows for the reliable interpretation of experimental results. However, there are also some limitations to the use of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole. It has been shown to inhibit other kinases such as JNK and ERK at high concentrations, which can lead to off-target effects. Additionally, it has poor solubility in aqueous solutions, which can limit its use in some experimental systems.
未来方向
There are several future directions for the research on 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole. One direction is the investigation of its potential therapeutic applications in various diseases such as cancer, arthritis, and neurodegeneration. Another direction is the development of more potent and selective inhibitors of p38 MAPK based on the structure of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole. Moreover, the crosstalk between p38 MAPK and other signaling pathways such as NF-κB, JNK, and ERK needs to be further elucidated to understand the complex regulation of cellular processes. Finally, the development of more efficient synthesis methods and formulations of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole can improve its use in lab experiments and potential clinical applications.
Conclusion:
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole is a potent and selective inhibitor of p38 MAPK that has been extensively used in scientific research to investigate the role of this enzyme in various cellular processes. Its inhibition of p38 MAPK has been associated with the suppression of inflammation, apoptosis, and stress response, leading to its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, and there is a need for further research to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis method of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is followed by purification through column chromatography. The yield of the product is typically around 50-60%.
科学研究应用
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has been extensively used in scientific research as a tool compound to investigate the role of p38 MAPK in various cellular processes. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, leading to the suppression of inflammation, apoptosis, and stress response. Moreover, it has been used to study the involvement of p38 MAPK in the regulation of gene expression, cell cycle progression, and differentiation. Additionally, it has been used to investigate the crosstalk between p38 MAPK and other signaling pathways such as NF-κB, JNK, and ERK.
属性
IUPAC Name |
4-methyl-1-(4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-7-10(2)12-8-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSZCXGVNDAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)



![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)




![4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5823494.png)

![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]-2-methylpropanamide](/img/structure/B5823519.png)
